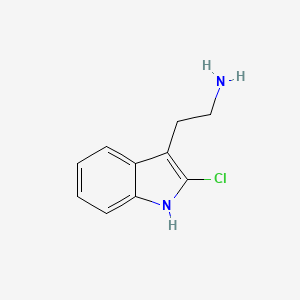

1H-Indole-3-ethanamine, 2-chloro-

Description

Significance of Indole (B1671886) Derivatives in Chemical Biology and Organic Synthesis

Indole derivatives are of paramount importance in both chemical biology and organic synthesis due to their widespread occurrence in nature and their diverse pharmacological properties. nih.govpcbiochemres.combiosynth.com Tryptophan, an essential amino acid, serves as the biosynthetic precursor to a vast number of tryptamine (B22526) and indole-containing secondary metabolites. nih.gov Key examples include the neurotransmitter serotonin (B10506) and the hormone melatonin, which regulate crucial physiological processes in animals. pcbiochemres.combiosynth.com

In the realm of medicinal chemistry, the indole scaffold is a cornerstone for the development of numerous therapeutic agents. nih.govmdpi.comcreative-proteomics.com Notable examples of FDA-approved drugs containing the indole moiety include the anti-inflammatory drug indomethacin (B1671933) and the anticancer vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine. pcbiochemres.comnih.gov The structural versatility of the indole ring system allows for extensive functionalization, enabling the fine-tuning of biological activity and the development of compounds with improved efficacy and safety profiles. mdpi.com The development of efficient synthetic methodologies to access functionalized indoles with diverse substitution patterns remains an active area of research. organic-chemistry.org

Overview of Halogenated Indole Scaffolds in Advanced Chemical Research

The introduction of halogen atoms into the indole scaffold can profoundly influence the biological activity of the resulting derivatives. nih.gov Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced potency and selectivity for its biological target. nih.govresearchgate.net Marine organisms, in particular, are a rich source of halogenated indole alkaloids, with brominated derivatives being especially prevalent. nih.gov

In recent years, halogenated spirooxindoles have emerged as a promising class of compounds in cancer research. researchgate.netnih.gov These complex structures, featuring a spiro-fused ring system at the C3 position of the oxindole (B195798) core, have demonstrated potent anticancer activity against various human malignancies. researchgate.netnih.gov The presence of halogen substituents can enhance their binding affinity to molecular targets such as kinases and modulate their ability to induce apoptosis. researchgate.netnih.gov The strategic placement of halogens on the indole ring is a key consideration in the design of new therapeutic agents. nih.gov

Research Trajectories for 1H-Indole-3-ethanamine, 2-chloro- and its Structural Analogs

1H-Indole-3-ethanamine, 2-chloro-, also known as 2-chlorotryptamine, is a halogenated derivative of the naturally occurring tryptamine. Research into this compound and its structural analogs is driven by the quest for novel psychoactive substances and potential therapeutic agents for psychiatric disorders. nih.gov Synthetic substituted tryptamines are being investigated for their interactions with serotonin receptors, particularly the 5-HT2A receptor, which is the primary target for many psychedelic compounds. nih.govnih.gov

The pharmacological profiling of substituted tryptamines reveals a wide range of affinities and efficacies at various serotonin receptor subtypes. nih.gov Understanding the structure-activity relationships of these compounds is crucial for elucidating the molecular basis of their effects and for designing new molecules with specific pharmacological profiles. nih.govresearchgate.net While some substituted tryptamines pose potential public health risks, others are being explored under medical supervision for their therapeutic potential in treating conditions such as depression and anxiety. nih.govnih.gov The synthesis and biological evaluation of compounds like 1H-Indole-3-ethanamine, 2-chloro- contribute to the growing body of knowledge in this complex and evolving field of research.

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

2-(2-chloro-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C10H11ClN2/c11-10-8(5-6-12)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6,12H2 |

InChI Key |

OIYTVZBGQBMDIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)Cl)CCN |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1h Indole 3 Ethanamine, 2 Chloro

Reactivity of the 2-Chloroindole Moiety

The indole (B1671886) ring system is an electron-rich heterocycle, and the presence of a chlorine atom at the C2 position significantly influences its reactivity.

Nucleophilic Substitution at C2

The chlorine atom at the C2 position of the indole ring is susceptible to nucleophilic substitution. vulcanchem.com This type of reaction, often a nucleophilic aromatic substitution (SNAr), involves the replacement of the chloro group with various nucleophiles, such as amines or thiols. vulcanchem.com These reactions typically proceed under basic conditions. vulcanchem.com

Palladium-catalyzed cross-coupling reactions are also a powerful tool for the functionalization of 2-chloroindoles. Reactions like the Suzuki-Miyaura coupling, which involves organoboron compounds, allow for the formation of new carbon-carbon bonds at the C2 position. nih.gov The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govwildlife-biodiversity.com The oxidative addition of the 2-chloroindole to a palladium(0) complex initiates the cycle. nih.govyoutube.com

Here is an interactive data table summarizing nucleophilic substitution reactions at the C2 position of 2-chloroindoles:

Table 1: Nucleophilic Substitution Reactions at C2 of 2-Chloroindoles| Reaction Type | Nucleophile | Catalyst/Conditions | Product |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols | Basic conditions | 2-Aminoindoles, 2-Thioindoles |

| Suzuki-Miyaura Coupling | Organoboron compounds | Palladium catalyst, Base | 2-Aryl/Alkylindoles |

| Buchwald-Hartwig Amination | Amines | Palladium catalyst, Base | 2-Aminoindoles |

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus is inherently reactive towards electrophiles. masterorganicchemistry.com For 2-chloroindoles, electrophilic aromatic substitution is a key reaction class. The position of substitution is directed by the existing substituents. The electron-donating nature of the indole nitrogen typically directs electrophiles to the C3 position. However, the presence of the chloro and ethanamine groups can influence this regioselectivity.

A common electrophilic substitution reaction is the Vilsmeier-Haack reaction, which introduces a formyl group onto the indole ring, typically at the C3 position. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org The indole acts as the electron-rich aromatic compound that attacks the electrophilic Vilsmeier reagent. jk-sci.comorganic-chemistry.org

Halogenation is another example of electrophilic aromatic substitution. rsc.org The reaction of 2-chloroindoles with electrophilic halogenating agents can lead to the introduction of another halogen atom onto the indole ring. The regioselectivity of this reaction is influenced by the electron-donating or -withdrawing nature of the substituents already present. frontiersin.org

Influence of the Ethanamine Side Chain on Indole Reactivity

The presence of the ethanamine side chain can also have electronic effects on the indole ring. The amino group can act as an activating group, increasing the electron density of the indole nucleus and potentially influencing the rate and regioselectivity of electrophilic aromatic substitution reactions. nih.gov

Palladium-catalyzed intramolecular cyclizations of similar systems, such as 2-alkynylanilines, have been shown to be effective for the synthesis of indole derivatives. mdpi.comencyclopedia.pub These reactions can proceed through various pathways, including intramolecular C-H activation or Wacker-type transformations. nih.gov

Reaction Kinetics and Mechanistic Pathways in Indole Chemistry

The kinetics of nucleophilic substitution reactions involving 2-chloroindoles can vary depending on the specific reactants and conditions. Nucleophilic aromatic substitution (SNAr) reactions generally proceed through a two-step mechanism involving the formation of a Meisenheimer complex as an intermediate. nih.govnih.gov The rate of these reactions can be influenced by the nature of the nucleophile, the leaving group, and the solvent. ksu.edu.saresearchgate.net

For bimolecular nucleophilic substitution (SN2) reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org These reactions are concerted, meaning bond-formation and bond-breaking occur simultaneously in a single step. libretexts.org

Palladium-catalyzed cross-coupling reactions have complex mechanistic pathways. wildlife-biodiversity.comresearchgate.net The catalytic cycle involves the interconversion of the palladium catalyst between different oxidation states, typically Pd(0) and Pd(II). nih.govyoutube.comnih.gov The rate-determining step can vary depending on the specific reaction, but transmetalation is often a key and complex step. nih.govnih.gov Computational studies are often employed to elucidate the intricate details of these mechanistic pathways. wildlife-biodiversity.com

Role of Halogen Substituents in Modulating Chemical Reactivity

The nature of the halogen substituent on the indole ring plays a crucial role in modulating its chemical reactivity. rudn.ru In the context of 2-haloindoles, the reactivity generally follows the order I > Br > Cl > F for nucleophilic substitution and cross-coupling reactions. mdpi.com This trend is primarily attributed to the bond strength between the carbon and the halogen atom (C-X bond), which decreases down the group.

The lower reactivity of 2-chloroindoles compared to their bromo and iodo counterparts often necessitates harsher reaction conditions, such as higher temperatures, for complete conversion in substitution reactions. mdpi.com However, this lower reactivity can sometimes be advantageous, leading to better selectivity in certain reactions. mdpi.com

The electronic properties of the halogen also influence the reactivity of the indole ring towards electrophilic attack. While all halogens are deactivating due to their inductive effect, their ability to donate a lone pair of electrons via resonance can affect the regioselectivity of electrophilic aromatic substitution.

Here is an interactive data table summarizing the properties and reactivity of 2-haloindoles:

Table 2: Comparison of 2-Haloindole Reactivity| Halogen | C-X Bond Energy (kJ/mol) | Relative Reactivity in Nucleophilic Substitution | Notes |

|---|---|---|---|

| Iodo | ~228 | Highest | Most reactive due to weakest C-I bond. |

| Bromo | ~285 | Intermediate | More reactive than chloroindoles. |

| Chloro | ~340 | Lower | Often requires more forcing conditions for reactions. |

Computational and Theoretical Investigations of 1h Indole 3 Ethanamine, 2 Chloro and Analogs

Quantum Chemical Studies and Molecular Dynamics Simulations

Quantum chemical methods and molecular dynamics (MD) simulations offer a microscopic view of molecular structure and dynamics, revealing details that are often inaccessible through experimental techniques alone.

The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. The introduction of a chlorine atom at the 2-position of the indole (B1671886) ring in 1H-Indole-3-ethanamine significantly alters its electronic landscape.

Electrostatic Potential and Halogen Bonding : A key feature of halogenated aromatic systems is the phenomenon of halogen bonding. Quantum chemical calculations reveal that a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), can form on the outer side of the halogen atom. nih.gov This positive region can engage in favorable, directional, and electrostatically driven interactions with negative sites, such as the backbone carbonyl oxygen atoms of amino acid residues in a protein. nih.govacs.org Studies on halogenated ligands targeting the 5-HT₂B serotonin (B10506) receptor have demonstrated that chlorine and bromine substitutions can lead to an 8- to 10-fold improvement in binding affinity, an effect attributed to the formation of such halogen bonds. nih.gov This interaction is distinct from simple hydrophobicity and is a critical consideration in the electronic analysis of 2-chloro-1H-indole-3-ethanamine.

Density Functional Theory (DFT) : For analogous compounds like bufotenine, Density Functional Theory (DFT) has been employed to conduct detailed molecular conformational analyses. nih.gov Such studies can elucidate the preferred geometries and electronic distributions, which are crucial for understanding how the molecule interacts with its environment, including solvent molecules and biological receptors. nih.govnih.gov

The biological activity of a flexible molecule like 1H-Indole-3-ethanamine, 2-chloro- is intrinsically linked to its accessible conformations and potential tautomeric forms.

Conformational Analysis : The ethylamine (B1201723) side chain of tryptamines can adopt multiple conformations. The specific substituent on the indole ring can influence the rotational barrier and the relative stability of these conformers. Molecular dynamics (MD) simulations have been used extensively to study the conformational dynamics of tryptamine (B22526) analogs, particularly in the context of their permeation across neuronal membranes. sdu.dknih.gov These simulations show that tryptamines partition into lipid bilayers, a process governed by their conformational flexibility and chemical structure. sdu.dknih.gov Neutral tryptamine analogs tend to partition almost completely into the bilayer, while protonated forms partition only partially. sdu.dk

Tautomerism : The indole ring of tryptamine can theoretically exist in tautomeric forms, such as the keto-enol equilibrium. frontiersin.org While the canonical indole form is overwhelmingly stable, substitutions on the ring can alter the energy landscape. In related heterocyclic systems like oxindole (B195798) derivatives, the keto-enol tautomerism is crucial for biological activity and can be influenced by substituents and the surrounding environment. frontiersin.orgmdpi.com Computational studies, often combined with NMR spectroscopy, are essential to determine the relative stabilities of potential tautomers in solution. mdpi.com The presence of the electron-withdrawing chlorine atom at the 2-position could potentially influence the stability of any minor tautomeric forms of 1H-Indole-3-ethanamine, 2-chloro-.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes and affinities.

Docking studies on tryptamine analogs have been instrumental in explaining their pharmacology. The primary targets for many psychedelic tryptamines are serotonin (5-HT) receptors. nih.gov

Binding to Serotonin Receptors : The introduction of a halogen atom is a common strategy to enhance binding affinity. Docking and MD simulations of halogenated compounds at 5-HT₂ receptor subtypes show that the affinity enhancement (I ≈ Br > Cl > F) correlates with the strength of the halogen bond formed with backbone carbonyl groups in the binding pocket. acs.org For the 5-HT₂B receptor, a halogen bond between a ligand and the carbonyl oxygen of residue Phe217 has been specifically identified through MD simulations. nih.gov Substitution at the 2-position of the tryptamine scaffold has been shown to reduce affinity for several 5-HT receptors, including 5-HT₁A, 5-HT₁D, 5-HT₁E, 5-HT₂A, and 5-HT₂C. wisc.edu

Multi-Target Profile : Tryptamine derivatives often display a promiscuous binding profile, interacting with a range of receptors beyond the 5-HT family. Comprehensive screening has shown interactions with adrenergic, dopaminergic, histaminergic, and sigma receptors. nih.govwisc.eduacs.org The specific substitution pattern on the indole ring and the N,N-dialkyl groups dictates this broader target profile. acs.org

Below is a table summarizing the binding affinities (Ki, nM) of selected tryptamine analogs at various human receptors, illustrating the impact of different substitution patterns.

| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂B | 5-HT₂C | SERT |

| DMT | 118 | 108 | 184 | 45.9 | 330 |

| Psilocin | 120 | 59 | 4.6 | 23 | 380 |

| 5-MeO-DMT | 16 | 61.4 | - | 134 | 470 |

| 4-HO-DiPT | 120 | 140 | 38 | 110 | 1100 |

| 5-Bromo-DALT | 374 | 240 | - | 1600 | 1200 |

| 5-Fluoro-DALT | 160 | 60 | - | 1100 | 980 |

| Data compiled from various sources. wisc.edupsilosybiini.info |

Computational modeling is a cornerstone of modern rational drug design, enabling the modification of existing scaffolds to achieve desired pharmacological properties.

Exploiting Halogen Bonds : The understanding of halogen bonding has been directly applied to ligand design. In one proof-of-concept study, researchers rationally designed analogs of the drug doxepin (B10761459) by introducing chlorine and bromine. nih.gov This modification, guided by computational predictions, resulted in a 10-fold increase in binding affinity for the 5-HT₂B receptor, validating the design strategy. nih.gov

Pharmacophore-Guided Design : Computational insights are used to create novel molecules with improved potency and selectivity. A recent patent application described a series of 2-halo-7-alkyl-substituted tryptamines designed to be potent 5-HT₂A receptor agonists with reduced activity at the 5-HT₂B receptor, a critical feature for improving safety profiles. acs.org Similarly, a pharmacophore-merging strategy was used to design novel tryptamine derivatives as antagonists for the GluN2B subunit of the NMDA receptor, demonstrating potential for treating cerebral ischemic injury. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful computational tools that correlate the chemical structure of compounds with their biological activities, enabling the prediction of activity for new molecules and the identification of key structural features required for binding.

QSAR Models : QSAR studies establish mathematical relationships between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and biological activity. For halogenated compounds, descriptors can quantify properties like polarizability and the potential for halogen bonding. acs.orgmdpi.com A close relationship has been found between the bioactivity of substituted tryptamines and their electronic and geometric factors. wseas.com

Holographic QSAR (HQSAR) : A notable study applied a technique called Holographic QSAR to a set of 64 tryptamine derivatives to model their inhibitory potencies at NMDA, 5-HT₁A, and 5-HT₂A receptors. nih.govresearchgate.net HQSAR is a 2D QSAR method that does not require molecular alignment and uses structural fragments as descriptors. nih.gov This approach successfully generated models with high predictive ability, and the results were visualized through maps that highlight which molecular fragments contribute positively or negatively to the biological activity. nih.govresearchgate.net

Pharmacophore Modeling : A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific receptor. Pharmacophore models are often developed from a set of known active ligands. pharmacophorejournal.com Such models for tryptamine-like molecules have been used as queries to search databases for new chemical entities and to guide the rational design of multi-target-directed ligands, for instance, in the context of Alzheimer's disease. nih.govpharmacophorejournal.comnih.gov

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of compounds like 1H-Indole-3-ethanamine, 2-chloro- is a key area of computational chemistry, primarily relying on Quantitative Structure-Activity Relationship (QSAR) studies. While specific QSAR models exclusively for 2-chloro-1H-indole-3-ethanamine are not extensively documented in publicly available research, broader QSAR studies on tryptamine derivatives and other substituted indoles provide a foundational understanding of how such models are constructed and the types of descriptors that are crucial for predicting biological activity. rsc.orgnih.govnih.gov

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built on the principle that the biological effect of a chemical is a function of its molecular structure. For tryptamines and related indole compounds, these models are often developed to predict their interaction with various receptors, such as serotonin receptors, or to anticipate other biological effects like anti-inflammatory or antitumor activities. arkat-usa.orgresearchgate.net

The general approach to developing a predictive QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For tryptamines, this could include a range of substituted analogs with varying potencies at a specific receptor.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, orbital energies (e.g., HOMO and LUMO), and dipole moments. The presence of a chlorine atom at the 2-position of the indole ring in 1H-Indole-3-ethanamine, 2-chloro- would significantly influence these descriptors due to its electronegativity and inductive effects. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These, most commonly represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to identify the descriptors that have the most significant correlation with biological activity and to construct the QSAR equation.

Model Validation: The predictive power of the developed QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

A review of QSAR studies on broader classes of tryptamines and indoles reveals several common themes. For instance, studies on the hallucinogenic activity of tryptamines have indicated that electron-related descriptors are major contributors to their biological effects. rsc.org This suggests that the electronic modifications introduced by the chlorine atom in 1H-Indole-3-ethanamine, 2-chloro- would be a critical factor in any predictive model of its activity.

Interactive Table: Representative Molecular Descriptors in Tryptamine QSAR Models

| Descriptor Category | Specific Descriptor Example | Relevance to 1H-Indole-3-ethanamine, 2-chloro- |

|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | The electron-withdrawing chlorine atom would lower the HOMO energy, affecting charge transfer interactions. |

| Electronic | Atomic Charges on Indole Nitrogen | The electronic environment of the indole ring is altered by the 2-chloro substituent, impacting hydrogen bonding potential. |

| Hydrophobic | LogP | The addition of a chlorine atom generally increases the lipophilicity of the molecule, which can influence its pharmacokinetics. |

| Steric | Molecular Volume | The size of the substituent at the 2-position can influence how the molecule fits into a receptor binding pocket. |

Identification of Key Structural Determinants for Molecular Interactions

The molecular interactions of 1H-Indole-3-ethanamine, 2-chloro- with biological targets are dictated by its specific structural features. While direct experimental or computational studies on the binding of this exact compound are limited, a wealth of information from studies on tryptamine analogs, including other halogenated derivatives, allows for the identification of key structural determinants.

The Indole Scaffold: The indole ring system is a fundamental pharmacophore that mimics the structure of the neurotransmitter serotonin (5-hydroxytryptamine). This structural similarity allows it to interact with a variety of receptors, most notably serotonin receptors. The key features of the indole scaffold that are crucial for molecular interactions include:

The Indole Nitrogen (N-H): The hydrogen atom on the indole nitrogen can act as a hydrogen bond donor. This interaction is often critical for anchoring the ligand within the binding pocket of a receptor.

The Aromatic System: The π-electrons of the bicyclic indole ring can engage in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor binding site.

The Ethylamine Side Chain: The ethylamine side chain at the 3-position of the indole ring is another critical determinant of molecular interactions.

The Terminal Amino Group (-NH2): This group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion (-NH3+). This positive charge allows for a strong ionic interaction, or salt bridge, with a negatively charged amino acid residue, such as aspartate or glutamate, which is a common feature in the binding sites of aminergic G-protein coupled receptors.

Conformational Flexibility: The torsional freedom of the ethylamine side chain allows the molecule to adopt different conformations, which can be crucial for fitting into a specific binding pocket. Computational studies on tryptamine have shown that multiple low-energy conformations exist, and the preferred conformation can be influenced by the environment. rsc.org

The 2-Chloro Substituent: The presence of a chlorine atom at the 2-position of the indole ring introduces specific modifications to the molecule's properties that can significantly influence its molecular interactions.

Electronic Effects: Chlorine is an electronegative and electron-withdrawing atom. Its presence at the 2-position will alter the electron density distribution across the indole ring. This can modulate the strength of hydrogen bonds and π-stacking interactions. Computational studies on other chloro-substituted aromatic compounds have demonstrated the significant impact of chlorine on molecular electrostatic potential. nih.gov

Steric Effects: The chlorine atom has a larger van der Waals radius than a hydrogen atom. This increased size can lead to steric hindrance, either preventing the molecule from binding to a particular receptor or forcing it to adopt a different binding mode compared to its non-halogenated counterpart.

Halogen Bonding: In some cases, a halogen atom can act as a halogen bond donor, forming a non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in the binding site. This type of interaction has been increasingly recognized as important in drug-receptor binding.

Interactive Table: Summary of Structural Determinants and Their Potential Roles

| Structural Feature | Type of Interaction | Potential Impact on Binding |

|---|---|---|

| Indole N-H | Hydrogen Bond Donor | Anchoring the ligand in the binding pocket. |

| Indole Ring | π-Stacking, Hydrophobic Interactions | Interaction with aromatic residues in the binding site. |

| Ethylamine -NH3+ | Ionic Interaction (Salt Bridge) | Strong electrostatic interaction with negatively charged residues. |

| 2-Chloro Substituent | Steric Hindrance, Modified Electronics, Halogen Bonding | Can either enhance or reduce binding affinity depending on the specific topology of the binding site. |

Advanced Analytical Characterization Techniques in Indole Ethanamine Research

Spectroscopic Methods for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)

Specific ¹H, ¹³C, and 2D NMR spectral data for 1H-Indole-3-ethanamine, 2-chloro- could not be located in the searched literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed IR and UV-Vis spectroscopic data for 1H-Indole-3-ethanamine, 2-chloro- are not available in the reviewed sources.

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS, Q-TOF LC-MS)

While synthetic papers confirm that mass spectrometry is used to analyze products derived from 2-chlorotryptamine, the mass spectrum and fragmentation pattern for the parent compound were not found.

Chromatographic Separation Techniques for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Although HPLC is mentioned for analyzing the enantiomeric purity of reaction products involving 2-chlorotryptamine, specific methods (e.g., column type, mobile phase, retention time, detector settings) for the analysis of 1H-Indole-3-ethanamine, 2-chloro- itself are not described in the available literature.

Gas Chromatography (GC)

No specific GC methods or retention data for the analysis of 1H-Indole-3-ethanamine, 2-chloro- were found in the conducted search.

Advanced Planar Chromatography Techniques

High-Performance Thin-Layer Chromatography (HPTLC) represents a significant advancement in planar chromatography, offering superior resolution, sensitivity, and reproducibility compared to traditional TLC. While specific HPTLC methods for the analysis of 1H-Indole-3-ethanamine, 2-chloro- are not extensively documented in publicly available literature, established protocols for related tryptamines and indole (B1671886) alkaloids provide a robust framework for its characterization. proquest.com

A typical HPTLC method for the separation and identification of indole ethanamine derivatives would involve the following:

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used. nih.govresearchgate.net This stationary phase provides a polar surface suitable for the separation of moderately polar compounds like tryptamines.

Mobile Phase: The selection of the mobile phase is critical for achieving optimal separation. A mixture of solvents is typically employed to modulate the polarity and achieve distinct retention factors (Rf) for the compounds of interest. For tryptamine-related compounds, a common mobile phase system consists of a mixture of a non-polar solvent, a moderately polar solvent, and a small amount of a basic or acidic modifier to improve peak shape. A plausible system for 1H-Indole-3-ethanamine, 2-chloro- could be a mixture like n-butanol, water, and glacial acetic acid in a 2:1:1 ratio. proquest.com

Sample Application: The sample, dissolved in a suitable solvent like methanol (B129727) or ethanol, is applied to the HPTLC plate as a narrow band using an automated applicator. This ensures precision and reproducibility.

Development: The plate is developed in a saturated twin-trough chamber containing the mobile phase. The solvent front is allowed to migrate a specific distance up the plate.

Detection and Visualization: After development, the plate is dried, and the separated compounds are visualized. Due to the indole nucleus, many tryptamine (B22526) derivatives are fluorescent or absorb UV light. Visualization is often performed under UV light at 254 nm, where UV-active compounds appear as dark spots against the fluorescent background of the plate. libretexts.org Further visualization can be achieved by spraying the plate with a derivatizing agent. A common reagent for tryptamines is p-dimethylaminobenzaldehyde (DMAB), which reacts with the indole ring to produce characteristically colored spots. proquest.com Other reagents like iodine vapor can also be used. libretexts.org

The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. Densitometric scanning of the plate allows for the quantification of the separated compounds.

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a cornerstone technique for the characterization of pure chemical substances. It provides the percentage composition of elements (primarily carbon, hydrogen, nitrogen, and heteroatoms like chlorine) within the molecule. This data is crucial for confirming the empirical formula of a newly synthesized compound like 1H-Indole-3-ethanamine, 2-chloro-. The technique is typically performed using an automated CHNS analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. researchgate.net The resulting combustion gases (CO2, H2O, N2) are separated and quantified by a detector, allowing for the calculation of the elemental percentages. For halogen-containing compounds, specific combustion and detection methods are employed to determine the halogen content. kobv.de

Microanalytical techniques are a broader category of methods that provide structural and compositional information from very small amounts of sample. mvascientificconsultants.comresearchgate.net These techniques are invaluable in pharmaceutical research where sample material may be limited. Beyond elemental analysis, these can include spectroscopic methods performed on a micro-scale.

For 1H-Indole-3-ethanamine, 2-chloro-, the theoretical elemental composition can be calculated from its molecular formula, C10H11ClN2. Experimental data from elemental analysis should closely match these theoretical values to confirm the compound's identity and purity.

Table 1: Theoretical Elemental Composition of 1H-Indole-3-ethanamine, 2-chloro-

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 61.70 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.70 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.22 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.39 |

| Total | 194.665 | 100.00 |

Molecular and Cellular Interaction Studies of 1h Indole 3 Ethanamine, 2 Chloro and Analogs

Investigations of Receptor-Ligand Binding Dynamics

The interaction of tryptamine (B22526) analogs with a wide array of receptors has been a primary focus of research, aiming to understand their structure-activity relationships and potential therapeutic applications.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. nih.gov These assays have been extensively used to characterize the binding profiles of numerous tryptamine analogs across various receptor families, particularly serotonin (B10506) (5-HT) receptors.

Studies have shown that substitutions on the indole (B1671886) ring and the ethylamine (B1201723) side chain of the tryptamine scaffold significantly influence receptor affinity. For instance, N-benzyl substitution on tryptamines can enhance affinity for 5-HT2 family receptors. vdoc.pub The binding affinities of several tryptamine analogs, expressed as the inhibition constant (Ki), are summarized in the table below. It is important to note that a smaller Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) |

| 2-ethyl-5-methoxy-N,N-dimethyltryptamine | h5-HT6 | 16 |

| 2-ethyl-5-methoxy-N,N-dimethyltryptamine | h5-HT1A | 170 |

| 2-ethyl-5-methoxy-N,N-dimethyltryptamine | h5-HT1D | 290 |

| 2-ethyl-5-methoxy-N,N-dimethyltryptamine | h5-HT7 | 300 |

| 5-methoxy-2-phenyl-N,N-dimethyltryptamine | h5-HT6 | 20 |

| N-3-bromobenzyl-5-methoxytryptamine | 5-HT2A | 1.48 |

| N-4-bromobenzyl-5-methoxytryptamine | 5-HT2A | 11.2 |

This table presents a selection of tryptamine analogs and their reported binding affinities for various human serotonin receptors. The data is compiled from multiple scientific studies.

Factors such as lipid solubility and the pKa of the analogs also play a role in their receptor binding affinities. nih.gov Research on a wide range of tryptamine analogs has helped in developing structure-activity relationships, which are crucial for designing compounds with specific receptor selectivity. nih.gov

Functional Assays for Receptor Activation and Modulation

Functional assays go a step further than binding assays by measuring the biological response elicited by a ligand upon binding to its receptor. These assays can determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

For tryptamine analogs, functional assays have revealed a spectrum of activities. For example, 2-ethyl-5-methoxy-N,N-dimethyltryptamine was identified as a full agonist at human 5-HT6 receptors, with a potency comparable to serotonin itself. nih.gov In contrast, replacing the 2-ethyl group with a phenyl group resulted in a compound that retained high affinity for the 5-HT6 receptor but lacked agonist activity, suggesting it may act as an antagonist. nih.gov

The table below summarizes the functional activity of selected tryptamine analogs, often expressed as the half-maximal effective concentration (EC50) or the maximal response (Emax). A lower EC50 value indicates greater potency.

| Compound | Receptor | Functional Activity | EC50 (nM) |

| 2-ethyl-5-methoxy-N,N-dimethyltryptamine | h5-HT6 | Full Agonist | 3.6 |

| Serotonin (5-HT) | h5-HT6 | Full Agonist | 5.0 |

| 5-methoxy-2-phenyl-N,N-dimethyltryptamine | h5-HT6 | Antagonist | - |

This table showcases the functional activity of specific tryptamine analogs at the human 5-HT6 receptor, providing a comparison with the endogenous ligand, serotonin. The data is derived from published research findings.

These functional studies are critical for understanding the potential physiological and therapeutic effects of these compounds, as receptor activation is the initial step in a cascade of cellular events.

Enzyme Modulation and Inhibition Assays

Beyond receptor interactions, tryptamine analogs have been investigated for their ability to modulate the activity of various enzymes, which can have significant implications for cellular metabolism and signaling pathways.

Studies on Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1) Activation

While direct studies on the activation of PPARα and CPT1 by 1H-Indole-3-ethanamine, 2-chloro- or its close analogs are limited, some research points towards indirect interactions. PPARs are key regulators of lipid metabolism, and their activation can influence the expression of genes involved in fatty acid oxidation, such as CPT1. tocris.com

Some tryptamine analogs have been investigated in the context of metabolic disorders like obesity. For instance, certain tryptamine derivatives have been shown to inhibit SHIP1/2, enzymes that can influence metabolic pathways related to obesity. nih.gov Although not a direct measure of PPARα activation, these findings suggest that tryptamine-based compounds can modulate metabolic processes. Additionally, some complex tryptamine derivatives have been noted in studies related to fatty acid metabolism where CPT1 plays a role. researchgate.netresearchgate.net However, more direct research is needed to establish a clear link between simple tryptamine analogs and the activation of PPARα and CPT1.

Monoamine Oxidase (MAO) and Indoleamine 2,3-Dioxygenase (IDO) Inhibition

The inhibition of MAO and IDO by tryptamine analogs has been more extensively studied. MAO is a key enzyme in the degradation of monoamine neurotransmitters, while IDO is involved in tryptophan metabolism and immune regulation.

Monoamine Oxidase (MAO) Inhibition:

Several tryptamine analogs have been shown to be inhibitors of MAO. For example, 5-fluoro-alpha-methyltryptamine (B1214598) has been identified as a selective inhibitor of MAO-A. nih.govnih.gov The inhibition of MAO can lead to an increase in the synaptic levels of neurotransmitters like serotonin, which is a key mechanism of action for some antidepressant medications. The inhibitory potential of various tryptamine analogs against MAO subtypes is an active area of research.

| Compound | Enzyme | Inhibitory Activity |

| 5-fluoro-alpha-methyltryptamine | MAO-A | Selective Inhibitor |

| p-chloro-beta-methylphenethylamine | MAO-B | Selective Inhibitor |

This table highlights the selective MAO inhibitory activity of a tryptamine analog and a related phenethylamine (B48288) compound, based on scientific reports.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition:

IDO is an enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation. researchgate.net Inhibition of IDO is being explored as a potential therapeutic strategy in oncology. Tryptamine itself has been shown to be a noncompetitive inhibitor of IDO1. nih.gov Furthermore, a novel library of C2-substituted tryptamines has been designed and synthesized, with some compounds demonstrating potent inhibitory activity against IDO. nih.gov These findings suggest that the tryptamine scaffold is a promising starting point for the development of novel IDO inhibitors.

| Compound | Enzyme | Inhibitory Activity (IC50/Ki) |

| Tryptamine | IDO1 | Ki = 156 µM (noncompetitive) |

| C2-aroyl/arylimino tryptamine derivatives | IDO | Low micromolar IC50 |

This table presents the inhibitory activity of tryptamine and its C2-substituted analogs against Indoleamine 2,3-dioxygenase (IDO), based on published research.

Insulin-Degrading Enzyme (IDE) Interactions

The interaction of tryptamine analogs with the insulin-degrading enzyme (IDE) is an emerging area of interest. IDE is a key enzyme involved in the clearance of insulin (B600854) and other amyloidogenic peptides.

While direct and comprehensive studies on the interaction of a wide range of tryptamine analogs with IDE are not abundant, some research provides initial insights. For example, melatonin, a well-known tryptamine derivative, has been shown to influence IDE activity. researchgate.net Additionally, tryptamine has been identified as an inhibitor of β-secretase (BACE1), another enzyme involved in the processing of amyloid precursor protein, which is relevant in the context of Alzheimer's disease, a condition where IDE also plays a role. researchgate.net These findings suggest a potential, albeit likely indirect, link between tryptamine-related compounds and the pathways involving IDE. Further research is necessary to elucidate the direct interactions and functional consequences of tryptamine analogs on IDE activity.

Cellular Mechanisms of Action in In Vitro Systems

In vitro studies are fundamental to deciphering the specific cellular pathways modulated by 1H-Indole-3-ethanamine, 2-chloro- and related compounds. These investigations provide insights into how these molecules exert their effects at a subcellular level, focusing on lipid metabolism, broad metabolic pathways, and interactions with essential macromolecules.

Impact on Intracellular Lipid Accumulation

Analogs of 1H-Indole-3-ethanamine, 2-chloro- have been identified as regulators of lipid metabolism. Research into novel indole ethylamine derivatives has demonstrated their potential to modulate lipid accumulation within cells. mdpi.com In a study using a murine hepatic cell line (AML12), a specific bromo-substituted indole ethylamine derivative was shown to significantly reduce the accumulation of intracellular triglycerides induced by oleic acid. mdpi.com This effect was dose-dependent and was visualized through staining of lipid droplets, providing direct evidence of reduced fat accumulation. mdpi.com The mechanism for this activity was linked to the compound's ability to act as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. mdpi.com

Table 1: Effect of an Indole Ethylamine Analog on Lipid Accumulation

| Cell Line | Treatment | Observation | Potential Mechanism |

|---|

Effects on Cellular Metabolism Pathways

The parent indole structure, from which 1H-Indole-3-ethanamine, 2-chloro- is derived, has significant effects on core cellular metabolic processes. Studies on enteroendocrine cells have revealed that indole can impact cellular energy production by affecting mitochondrial function. nih.gov Specifically, indole has been found to inhibit NADH dehydrogenase and facilitate proton permeation across the mitochondrial membrane, a process known as uncoupling. nih.gov This action can lead to a reduction in ATP production during prolonged exposure. nih.gov

Furthermore, tryptamine, the direct parent compound, is readily metabolized in biological systems by monoamine oxidase (MAO) to form indole-3-acetic acid (IAA). wikipedia.org Conversely, related compounds in the NBOMe family are not metabolized by MAO but rather by cytochrome P450 enzymes, indicating that substitutions on the amine group can drastically alter metabolic pathways. wikipedia.org The metabolism of the indole ring itself can also proceed via oxidation at the 2- and 3-positions, which can lead to ring cleavage and degradation. nih.gov Metabolites produced by gut microbiota from tryptophan, such as indole, can also act as signaling molecules, influencing host metabolism by triggering the secretion of hormones like glucagon-like peptide-1 (GLP-1). nih.govwikipedia.org

Interaction with Cellular Macromolecules (e.g., DNA, Proteins, Membranes)

The biological activity of 1H-Indole-3-ethanamine, 2-chloro- is intrinsically linked to its interactions with key cellular macromolecules.

Membranes: The indole nucleus is known to be strongly attracted to the interfacial region of lipid bilayers. nih.gov Molecular dynamics simulations show that indole localizes near the glycerol (B35011) and choline (B1196258) moieties of phospholipids, an interaction driven by a combination of the hydrophobic effect and specific electrostatic interactions, including hydrogen bonding and cation-π interactions. nih.gov This localization can alter the physical properties of the membrane. nih.gov For instance, indole can function as a proton ionophore, depolarizing the cell membrane and disrupting processes that rely on membrane potential, such as cell division in E. coli. researchgate.net

Proteins: Tryptamines are well-established as ligands for various protein receptors. wikipedia.org They are known to bind to and activate multiple serotonin receptors, with a particular affinity for the 5-HT₂A receptor. wikipedia.orgnih.gov The interaction is not limited to neurotransmitter receptors. Indole and its derivatives have been shown to act as potent agonists for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates host-microbiota communication and influences cellular differentiation. mdpi.com Additionally, specific indole ethylamine analogs have been designed to bind and activate nuclear receptors like PPARα, demonstrating that the scaffold can be tailored to target specific intracellular proteins. mdpi.com

DNA: While some heterocyclic aromatic molecules are known to interact with DNA, specific data on the direct interaction or intercalation of 1H-Indole-3-ethanamine, 2-chloro- with DNA is not extensively documented in the reviewed literature. Its primary mechanisms of action appear to be centered on protein binding and membrane effects.

Table 2: Summary of Macromolecular Interactions for Indole and Tryptamine Analogs

| Macromolecule | Type of Interaction | Consequence |

|---|---|---|

| Cell Membrane | Localization at lipid interface, ionophoric activity. nih.govresearchgate.net | Altered membrane potential and fluidity. nih.govresearchgate.net |

| Proteins | Agonist binding to receptors (e.g., Serotonin, AhR, PPARα). mdpi.comnih.govmdpi.com | Activation of downstream signaling pathways, modulation of gene expression. mdpi.commdpi.com |

| DNA | Not prominently documented for this compound class. | Further research required. |

Development and Application of Chemical Probes for Specific Biological Interrogations

The tryptamine scaffold is a versatile platform for the development of chemical probes to explore biological systems. Its structure can be systematically modified to create large libraries of derivatives for screening against various biological targets. researchgate.net This modular approach allows for the synthesis of compounds with tailored properties to investigate specific cellular functions and protein interactions. digitellinc.com

By incorporating reporter elements, such as fluorescent tags or photo-reactive groups, into the tryptamine structure, researchers can design chemical probes for advanced biological applications. For example, a fluorescent analog of 1H-Indole-3-ethanamine, 2-chloro- could be used to visualize its subcellular localization and track its movement within living cells. A photoaffinity-labeled version could be employed to covalently bind to its protein targets upon photo-activation, enabling the identification and isolation of previously unknown binding partners. The development of such tools is crucial for dissecting the complex pharmacology of tryptamines and for validating their molecular targets in a cellular context. researchgate.netdigitellinc.com

Metabolic Investigations of 1h Indole 3 Ethanamine, 2 Chloro and Its Derivatives Non Clinical

In Vitro Metabolism Studies Using Hepatic Subfractions

Hepatic subfractions, such as microsomes and cytosol (S9 fraction), contain the primary enzymes responsible for drug metabolism. Microsomes are rich in Cytochrome P450 (CYP) and Uridine diphosphate-glucuronosyltransferase (UGT) enzymes, while the cytosol contains various other enzymes including Sulfotransferases (SULTs), Aldehyde Oxidase (AO), and Xanthine Oxidase (XO). Monoamine Oxidases (MAOs) are located on the outer mitochondrial membrane and are also present in these preparations.

The Cytochrome P450 superfamily represents the most significant group of Phase I metabolic enzymes. For an indole (B1671886) ethanamine structure, CYPs are expected to catalyze several oxidative reactions.

Aromatic Hydroxylation: The indole ring is susceptible to hydroxylation at various positions (C4, C5, C6, C7). This is a common metabolic pathway for tryptamine (B22526) derivatives and other indole-containing compounds. The resulting hydroxylated metabolites are often key intermediates for subsequent Phase II conjugation reactions.

Dehydrogenation: Certain CYP isoforms, notably CYP3A4, are capable of catalyzing the dehydrogenation of indoline rings to form the corresponding indole structure nih.gov. While 1H-Indole-3-ethanamine, 2-chloro- already possesses an indole ring, this enzymatic capability highlights the potential for oxidative transformations of the heterocyclic ring system.

N-Oxidation: The primary amine of the ethanamine side chain can be oxidized by CYP enzymes, particularly CYP2D6 which is known to metabolize tryptamine derivatives, to form N-oxide metabolites tandfonline.com.

Dehalogenation: Oxidative dehalogenation, where the chlorine atom is removed and replaced with a hydroxyl group, is a known but generally less common CYP-mediated reaction for aromatic halides nih.gov. This would lead to the formation of 2-hydroxy-indole-3-ethanamine.

The table below summarizes the expected Phase I reactions catalyzed by CYP enzymes on 1H-Indole-3-ethanamine, 2-chloro-.

| CYP-Mediated Reaction | Potential Metabolite | Expected Mass Shift | Key CYP Isoforms (Predicted) |

|---|---|---|---|

| Aromatic Hydroxylation | Hydroxy-2-chloro-1H-indole-3-ethanamine | +16 Da | CYP2D6, CYP1A2, CYP3A4 |

| N-Oxidation | 1H-Indole-3-ethanamine, 2-chloro- N-oxide | +16 Da | CYP2D6, CYP3A4 |

| Oxidative Dehalogenation | 2-Hydroxy-1H-indole-3-ethanamine | -19 Da (+OH, -Cl) | Various |

While CYPs are critical, a significant portion of xenobiotic metabolism is handled by non-CYP enzymes, which are involved in both Phase I and Phase II reactions technologynetworks.combioivt.com.

Monoamine Oxidases (MAOs): The ethanamine side chain makes the parent compound a prime substrate for MAOs. MAO-A preferentially metabolizes tryptamine and serotonin (B10506) nih.govwikipedia.orgclinpgx.org. This enzyme would catalyze oxidative deamination of the side chain to form an unstable aldehyde intermediate, 2-chloro-indole-3-acetaldehyde. This aldehyde is then rapidly converted to either 2-chloro-indole-3-acetic acid by aldehyde dehydrogenase (ALDH) or reduced to 2-chloro-tryptophol by alcohol dehydrogenase (ADH). This pathway is often the primary route of metabolism for tryptamines nih.gov.

Flavin-Containing Monooxygenases (FMOs): FMOs are another class of Phase I enzymes that oxidize nucleophilic heteroatoms, such as nitrogen and sulfur nih.govnih.govwikipedia.orgresearchgate.net. FMOs could contribute to the formation of the N-oxide metabolite, providing an alternative pathway to CYP-mediated N-oxidation.

Aldehyde Oxidase (AO) and Xanthine Oxidase (XO): These cytosolic enzymes play a role in metabolizing aldehydes and azaheterocyclic compounds rsc.orgbohrium.comnih.gov. XO, for instance, can metabolize indole-3-acetaldehyde researchgate.net. Therefore, the aldehyde intermediate produced by MAO could be a substrate for these enzymes, contributing to the formation of 2-chloro-indole-3-acetic acid nih.gov.

Uridine Diphosphate Glucuronosyltransferases (UGTs): As Phase II enzymes, UGTs catalyze the conjugation of glucuronic acid to functional groups like hydroxyls, amines, and carboxyls, greatly increasing water solubility and facilitating excretion nih.govnih.govresearchgate.netyoutube.comwikipedia.org. Any hydroxylated metabolites of 1H-Indole-3-ethanamine, 2-chloro- produced by CYPs would be excellent substrates for UGTs.

Sulfotransferases (SULTs): SULTs are another major family of Phase II enzymes that transfer a sulfonate group to hydroxyl and amine groups xenotech.comresearchgate.netdoi.org. Hydroxylated indole metabolites are known substrates for SULTs, leading to the formation of sulfate conjugates nih.gov.

The following table outlines the potential contributions of non-CYP enzymes to the metabolism of 1H-Indole-3-ethanamine, 2-chloro- and its primary metabolites.

| Enzyme Family | Substrate | Reaction | Resulting Product |

|---|---|---|---|

| MAO-A | Parent Compound | Oxidative Deamination | 2-chloro-indole-3-acetaldehyde |

| ALDH / AO / XO | 2-chloro-indole-3-acetaldehyde | Oxidation | 2-chloro-indole-3-acetic acid |

| ADH | 2-chloro-indole-3-acetaldehyde | Reduction | 2-chloro-tryptophol |

| FMO | Parent Compound | N-Oxygenation | 1H-Indole-3-ethanamine, 2-chloro- N-oxide |

| UGTs | Hydroxy-metabolites | Glucuronidation | Glucuronide conjugates |

| SULTs | Hydroxy-metabolites | Sulfation | Sulfate conjugates |

Identification and Characterization of Metabolites

Identifying the structures of metabolites is crucial for understanding the complete biotransformation of a compound. Modern analytical techniques, particularly high-resolution mass spectrometry, are indispensable for this purpose.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the primary tool for metabolite profiling ijpras.com. This technique allows for the precise measurement of the mass-to-charge ratio (m/z) of the parent drug and its metabolites with high accuracy (typically <5 ppm error) nih.gov.

The general workflow involves incubating the compound with hepatic subfractions (e.g., microsomes or S9) and then analyzing the sample mixture. The HRMS data is processed to find signals corresponding to the predicted metabolites based on expected mass shifts from known metabolic reactions ijpras.com. For example, hydroxylation adds an oxygen atom, resulting in a mass increase of 15.9949 Da. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to confirm the identity and position of the modification nih.govnih.gov.

The table below shows a hypothetical list of potential metabolites of 1H-Indole-3-ethanamine, 2-chloro- that could be identified using HRMS.

| Potential Metabolite | Chemical Formula | Monoisotopic Mass | Metabolic Reaction |

|---|---|---|---|

| Parent Compound | C10H11ClN2 | 194.0611 | - |

| Hydroxylated Metabolite | C10H11ClN2O | 210.0560 | Hydroxylation (+O) |

| Deaminated/Oxidized Metabolite | C10H8ClNO2 | 211.0244 | Deamination & Oxidation (+O, -NH3) |

| Glucuronide Conjugate | C16H19ClN2O7 | 386.0881 | Hydroxylation & Glucuronidation (+C6H8O6) |

| Sulfate Conjugate | C10H11ClN2O4S | 290.0128 | Hydroxylation & Sulfation (+SO3) |

Based on the enzymatic activities described, a comprehensive metabolic pathway for 1H-Indole-3-ethanamine, 2-chloro- can be proposed. The primary Phase I pathways are likely to be MAO-A-mediated deamination of the side chain and CYP-mediated hydroxylation of the indole ring. The resulting aldehyde from MAO action would be further processed to an acid or alcohol. The hydroxylated metabolites would then undergo extensive Phase II conjugation with glucuronic acid and sulfate to produce highly polar, readily excretable products.

Gut Microbiota-Derived Indole Metabolism and Interactions

The gut microbiota represents a vast and metabolically active "organ" that significantly influences xenobiotic metabolism frontiersin.orgosti.gov. The interaction is bidirectional: the microbiota can metabolize drugs, and drugs can alter the composition and function of the microbiota frontiersin.org.

Indole and its derivatives are naturally produced by gut bacteria from the metabolism of dietary tryptophan mdpi.comnih.govfrontiersin.org. These microbial metabolites can act as signaling molecules that influence host physiology nih.gov. When a xenobiotic such as 1H-Indole-3-ethanamine, 2-chloro- is introduced, several interactions are possible:

Microbial Metabolism: Gut microbes possess a diverse array of enzymes, including reductases that can perform reactions not commonly seen in human hepatic metabolism. In the anaerobic environment of the gut, reductive dehalogenation is a plausible transformation. This would convert 1H-Indole-3-ethanamine, 2-chloro- into 1H-Indole-3-ethanamine (tryptamine), which could then be absorbed and undergo hepatic metabolism as previously described.

Alteration of Host Metabolism: The parent compound or its metabolites could inhibit or induce microbial enzymes that produce endogenous indole derivatives. This could disrupt the normal signaling functions of these microbial metabolites.

Dysbiosis: Halogenated compounds have been shown to alter the composition of the gut microbiota, for example, by affecting the ratio of major phyla like Firmicutes and Bacteroidetes frontiersin.org. Such a disruption, or dysbiosis, could have broader implications for host health.

Investigating the interactions between 1H-Indole-3-ethanamine, 2-chloro- and the gut microbiota is therefore an important component of a complete metabolic and toxicological assessment.

Future Directions and Emerging Research Avenues for Chloroindole Ethanamines

Design and Synthesis of Next-Generation Indole (B1671886) Analogs with Tuned Properties

The structural versatility of the indole scaffold allows for the design of compounds with enhanced specificity and efficacy for a wide range of biological targets. mdpi.com Future research will focus on the rational design and synthesis of novel 2-chloroindole-3-ethanamine analogs with finely tuned electronic and steric properties to optimize interactions with their biological targets.

Key strategies in the design of next-generation analogs include:

Substitution at the Indole Nitrogen (N1): Alkylation or arylation at the N1 position can modulate the lipophilicity and hydrogen-bonding capacity of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

Modification of the Ethanamine Side Chain: Altering the length, rigidity, and basicity of the side chain can impact receptor binding and selectivity.

Functionalization of the Benzene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene portion of the indole ring can influence metabolic stability and target affinity.

An example of this design approach is the synthesis of novel indole ethylamine (B1201723) derivatives targeting Peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1) for the potential treatment of nonalcoholic fatty liver disease (NAFLD). nih.gov By considering the structural characteristics of known active compounds, new analogs can be designed to ensure well-balanced activation of specific biological pathways. nih.gov The synthesis of such analogs often involves multi-step sequences starting from commercially available tryptamines, employing protection/deprotection strategies and various functional group transformations. nih.gov

Table 1: Synthetic Strategies for Indole Analog Diversification

| Position | Modification Strategy | Potential Impact |

|---|---|---|

| C2-Position | Substitution of the chloro group | Altered reactivity and target binding |

| N1-Position | Alkylation, Arylation | Modulated lipophilicity, pharmacokinetics |

| Ethanamine Chain | N-alkylation, N-acylation, cyclization | Modified basicity and receptor interaction |

| Benzene Ring | Halogenation, Nitration, Friedel-Crafts | Tuned electronic properties and metabolic stability |

Application of Advanced Synthetic Methodologies for Complex Indole Scaffolds

The construction of complex molecules based on the 2-chloroindole ethanamine framework necessitates the use of modern and efficient synthetic methods. cofc.edu The development of sustainable functionalization strategies for indoles is essential for advancing drug discovery. cofc.eduresearchgate.net

Advanced synthetic methodologies that are increasingly being applied include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and nickel catalysts enable the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring, allowing for the introduction of diverse substituents. researchgate.net

C-H Activation/Functionalization: This powerful strategy allows for the direct modification of C-H bonds on the indole scaffold, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. cofc.eduresearchgate.net

Multicomponent Reactions (MCRs): MCRs enable the rapid assembly of complex molecular architectures in a single step from three or more starting materials, significantly improving synthetic efficiency. nih.gov The Pictet-Spengler reaction is a classic example used for the synthesis of tetrahydro-β-carboline alkaloids from tryptamine (B22526) derivatives. nih.gov

Photocatalysis and Electrocatalysis: These emerging techniques utilize light or electricity to drive chemical transformations, often under mild conditions, providing access to novel reactivity patterns for indole functionalization. cofc.eduresearchgate.net

For instance, the synthesis of 2-chloroindole-3-carbaldehyde, a key precursor for related ethanamines, can be achieved from oxindole (B195798) using reagents like phosphoryl chloride (POCl3) and dimethylformamide (DMF). researchgate.net Such precursors can then be elaborated into more complex structures using the advanced methods listed above.

Integration of Computational and Experimental Approaches for Mechanism Elucidation

The synergy between computational modeling and experimental validation is revolutionizing drug design and mechanistic studies. jddhs.com This integrated approach allows for a deeper understanding of how chloroindole ethanamine analogs interact with biological targets and how their chemical reactions proceed. frontiersin.org

Computational tools play a crucial role in:

Molecular Docking: Predicting the binding mode and affinity of a ligand within the active site of a target protein. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and conformational changes. nih.gov

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to study reaction mechanisms, transition states, and electronic properties of molecules. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structure of compounds with their biological activity. mdpi.com

These in silico predictions are then validated through experimental techniques . For example, if computational studies suggest a particular analog binds strongly to a specific protein, this can be confirmed experimentally through binding assays. Similarly, a proposed reaction mechanism can be supported by isolating intermediates and performing kinetic studies. nih.govnih.gov This iterative cycle of prediction and verification accelerates the discovery process and facilitates the rational design of more potent and selective molecules. nih.gov

Exploration of Novel Molecular Targets and Biological Pathways

While indole ethanamines are classically associated with serotonergic systems, research is uncovering a much broader range of biological activities. chemimpex.com The structural features of the 2-chloroindole ethanamine scaffold make it a versatile starting point for developing ligands for novel molecular targets implicated in various diseases. mdpi.com

Emerging targets for indole-based compounds include:

Protein Kinases: These enzymes are critical regulators of cell signaling and are frequently dysregulated in cancer. mdpi.com

Histone Deacetylases (HDACs): As epigenetic modulators, HDACs are attractive targets for cancer therapy. mdpi.com

Anti-apoptotic Proteins (e.g., Bcl-2 family): Overexpression of these proteins allows cancer cells to evade cell death, making them prime targets for therapeutic intervention. mdpi.comnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are key regulators of lipid metabolism and are targets for treating metabolic diseases like NAFLD. nih.gov

Cannabinoid Receptors (CB1): Peripherally selective antagonists of the CB1 receptor are being explored for obesity treatment. researchgate.net

The exploration of these targets involves screening libraries of chloroindole ethanamine derivatives against panels of proteins and in cell-based assays to identify "hits." Subsequent medicinal chemistry efforts then focus on optimizing these initial hits to improve their potency, selectivity, and drug-like properties.

Development of Bespoke Chemical Probes for Specific Biological Interrogations

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. mskcc.org The 2-chloroindole ethanamine scaffold can be adapted to create bespoke probes for biological interrogation.

The development of such probes involves:

Incorporating Reporter Tags: A fluorescent dye or a biotin tag can be appended to the indole structure, allowing for visualization by microscopy or affinity-based purification of the target protein.

Introducing Photo-affinity Labels: These groups can be activated by light to form a covalent bond with the target protein, enabling its identification.

Designing Activity-Based Probes: These probes contain a reactive group that covalently links to the active site of an enzyme, providing a measure of its activity.

By using diversity-oriented synthesis, libraries of complex and structurally diverse indole-based compounds can be generated. nih.gov Screening these libraries can lead to the discovery of highly specific chemical probes that can be used to illuminate the roles of previously uncharacterized proteins in health and disease. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-chloro-1H-indole-3-ethanamine?

- Methodological Answer : Synthesis typically involves electrophilic chlorination of the indole ring, followed by functionalization of the ethylamine side chain. For example, 2-chloro substitution can be achieved via chlorination of indole precursors using reagents like N-chlorosuccinimide (NCS) under controlled conditions . Post-synthesis, purification often employs column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures. Purity validation requires LC-MS (to confirm molecular ion peaks) and ¹H/¹³C NMR (to verify substitution patterns and amine proton integration) .

Q. What key physicochemical properties should researchers prioritize when characterizing 2-chloro-1H-indole-3-ethanamine?

- Methodological Answer : Critical properties include:

- Solubility : Test in polar solvents (water, ethanol) and DMSO for biological assays. Similar indole derivatives show moderate water solubility but enhanced solubility in ethanol (e.g., tryptamine hydrochloride: ~100 mg/mL in ethanol) .

- Melting Point : Compare observed values to literature (e.g., unsubstituted 1H-Indole-3-ethanamine melts at ~174°C; chloro-substituted analogs may exhibit higher melting points due to increased polarity) .

- Stability : Monitor degradation under UV light and varying pH using HPLC. Chlorinated indoles may undergo dehalogenation under acidic conditions .

Q. What safety protocols are essential for handling 2-chloro-1H-indole-3-ethanamine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Chlorinated amines can cause severe irritation .

- Ventilation : Use fume hoods for synthesis and weighing. Volatile byproducts (e.g., HCl gas) may form during reactions .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be applied to study 2-chloro-1H-indole-3-ethanamine’s interactions with neurodegenerative disease targets?

- Methodological Answer :

- System Setup : Use software like GROMACS or AMBER. Parameterize the compound with GAFF2 force fields and assign partial charges via RESP fitting .

- Key Metrics : Monitor RMSD (structural stability), RMSF (residue flexibility), and SASA (solvent accessibility). For example, in hBChE systems, 1H-Indole-3-ethanamine reduced RMSD (1.47 Å vs. 1.73 Å for apo enzyme), suggesting stabilizing interactions .

- Contradictions : Chloro-substituted analogs may destabilize amyloid-beta fibrils (increased RMSD values), contrasting with enzyme stabilization. This highlights target-dependent effects .

Q. How should researchers reconcile contradictory data in binding affinity studies for chloro-substituted indole derivatives?

- Methodological Answer :

- Experimental Controls : Validate assay conditions (e.g., pH, ionic strength) to rule out artifacts. For example, chloro groups may alter protonation states of nearby residues in enzymes like BACE-1 .

- Structural Analysis : Perform X-ray crystallography (using SHELX ) or cryo-EM to resolve binding modes. Chloro substituents may occupy hydrophobic pockets or disrupt hydrogen bonds, depending on orientation .

- Statistical Validation : Apply multivariate analysis to distinguish noise from true biochemical effects (e.g., PCA on MD trajectories) .

Q. What advanced structural techniques are suitable for resolving the crystallographic details of 2-chloro-1H-indole-3-ethanamine complexes?

- Methodological Answer :

- X-ray Crystallography : Use SHELX for structure refinement. For indole derivatives, co-crystallize with target proteins (e.g., serotonin receptors) in PEG-based cryoprotectants.

- Fluorescent Probes : Functionalize the amine group with tags (e.g., dansyl chloride) for FRET-based binding assays. Similar chloro-benzoxazole derivatives have been used in fluorescent structural analysis .

- Electron Density Maps : Prioritize high-resolution data (≤1.8 Å) to resolve chlorine’s electron density and confirm substitution position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.